3-(3-Chloro-2-methylpropoxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylpropoxy)oxolane is a chemical compound with the molecular formula C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Analyse Chemischer Reaktionen
3-(3-Chloro-2-methylpropoxy)oxolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylpropoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: It may be used in studies involving cellular processes and biochemical pathways.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-methylpropoxy)oxolane involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and form new bonds. This mechanism is crucial in various synthetic processes and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
3-(3-Chloro-2-methylpropoxy)oxolane can be compared with other similar compounds, such as:
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
3-Chloro-2-methyl-1-propene: Used as an organic solvent and intermediate in the synthesis of various compounds.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C8H15ClO2 |
---|---|
Molekulargewicht |
178.65 g/mol |
IUPAC-Name |
3-(3-chloro-2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7(4-9)5-11-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
YQQLECWLSBFJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1CCOC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.